Cas no 771584-49-7 ((2-fluoro-4,5-dimethoxyphenyl)methanamine)
(2-fluoro-4,5-dimethoxyphenyl)methanamine Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanamine,2-fluoro-4,5-dimethoxy-
- Benzenemethanamine, 2-fluoro-4,5-dimethoxy- (9CI)
- (2-fluoro-4,5-dimethoxyphenyl)methanamine
- EN300-2640407
- DTXSID60666808
- 1-(2-Fluoro-4,5-dimethoxyphenyl)methanamine
- 4,5-Dimethoxy-2-fluorobenzylamine
- AKOS013397859
- 771584-49-7
-
- MDL: MFCD06213372
- Inchi: 1S/C9H12FNO2/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4H,5,11H2,1-2H3
- InChI Key: UGJBQIFOIYLMLV-UHFFFAOYSA-N
- SMILES: FC1=CC(=C(C=C1CN)OC)OC
Computed Properties
- Exact Mass: 185.085
- Monoisotopic Mass: 185.085
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.5A^2
- XLogP3: 0.8
(2-fluoro-4,5-dimethoxyphenyl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A012001050-250mg |
4,5-Dimethoxy-2-fluorobenzylamine |
771584-49-7 | 97% | 250mg |
$470.40 | 2023-09-01 | |
| Alichem | A012001050-500mg |
4,5-Dimethoxy-2-fluorobenzylamine |
771584-49-7 | 97% | 500mg |
$798.70 | 2023-09-01 | |
| Alichem | A012001050-1g |
4,5-Dimethoxy-2-fluorobenzylamine |
771584-49-7 | 97% | 1g |
$1579.40 | 2023-09-01 | |
| Enamine | EN300-2640407-0.1g |
(2-fluoro-4,5-dimethoxyphenyl)methanamine |
771584-49-7 | 95% | 0.1g |
$200.0 | 2024-06-18 | |
| Enamine | EN300-2640407-0.25g |
(2-fluoro-4,5-dimethoxyphenyl)methanamine |
771584-49-7 | 95% | 0.25g |
$209.0 | 2024-06-18 | |
| Enamine | EN300-2640407-0.5g |
(2-fluoro-4,5-dimethoxyphenyl)methanamine |
771584-49-7 | 95% | 0.5g |
$219.0 | 2024-06-18 | |
| Enamine | EN300-2640407-1.0g |
(2-fluoro-4,5-dimethoxyphenyl)methanamine |
771584-49-7 | 95% | 1.0g |
$228.0 | 2024-06-18 | |
| Enamine | EN300-2640407-2.5g |
(2-fluoro-4,5-dimethoxyphenyl)methanamine |
771584-49-7 | 95% | 2.5g |
$446.0 | 2024-06-18 | |
| Enamine | EN300-2640407-5.0g |
(2-fluoro-4,5-dimethoxyphenyl)methanamine |
771584-49-7 | 95% | 5.0g |
$660.0 | 2024-06-18 | |
| Enamine | EN300-2640407-10.0g |
(2-fluoro-4,5-dimethoxyphenyl)methanamine |
771584-49-7 | 95% | 10.0g |
$978.0 | 2024-06-18 |
(2-fluoro-4,5-dimethoxyphenyl)methanamine Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on (2-fluoro-4,5-dimethoxyphenyl)methanamine
Exploring (2-fluoro-4,5-dimethoxyphenyl)methanamine (CAS 771584-49-7): Properties, Applications, and Innovations
(2-fluoro-4,5-dimethoxyphenyl)methanamine, with the CAS number 771584-49-7, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features. This compound, often referred to in scientific contexts as a fluorinated methanamine derivative, belongs to the class of substituted phenylmethanamines, characterized by the presence of fluorine and methoxy groups on the aromatic ring. The molecular formula is C9H12FNO2, and it has a molar mass of approximately 185.20 g/mol. Its structure includes a primary amine functional group attached to a benzene ring substituted with fluorine at the 2-position and methoxy groups at the 4 and 5 positions, which imparts distinct electronic and steric properties. This configuration makes it a valuable intermediate in synthetic chemistry, particularly in the development of novel compounds for therapeutic applications. Researchers and industries are increasingly interested in such molecules due to their potential in addressing modern health challenges, aligning with trends in personalized medicine and sustainable chemistry.
The physical and chemical properties of (2-fluoro-4,5-dimethoxyphenyl)methanamine contribute to its versatility in various applications. It typically appears as a solid or viscous liquid under standard conditions, with a melting point that may range based on purity, often around 50-70°C, and it is soluble in common organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dichloromethane, but has limited solubility in water due to its hydrophobic aromatic ring. The fluorescence properties induced by the fluorine atom make it useful in analytical techniques, such as fluorescence spectroscopy, for detecting and quantifying biological molecules. Its amine group allows for easy derivatization, enabling the synthesis of amides, Schiff bases, and other derivatives that are crucial in drug discovery. For instance, this compound can serve as a building block in the synthesis of neurotransmitter analogs or enzyme inhibitors, which are hot topics in neuroscience and oncology research. Current user searches often include queries like "fluorinated amine applications in medicine" or "how to synthesize substituted methanamines," reflecting a growing interest in targeted therapies and green chemistry approaches that minimize environmental impact.
In the pharmaceutical industry, (2-fluoro-4,5-dimethoxyphenyl)methanamine CAS 771584-49-7 is primarily utilized as a key intermediate in the synthesis of more complex molecules. It plays a role in the development of potential drugs targeting neurological disorders, such as Alzheimer's disease or depression, where modulators of neurotransmitter systems are in high demand. The fluorine atom enhances metabolic stability and bioavailability, a feature highly sought after in modern drug design to improve efficacy and reduce side effects. Additionally, this compound is explored in the creation of probe molecules for biological imaging, leveraging its fluorescent characteristics to study cellular processes in real-time, a area trending due to advancements in bioimaging technologies. Users frequently search for terms like "amine derivatives in drug discovery" or "fluorine in pharmaceuticals," highlighting the intersection of chemistry and healthcare innovations. Moreover, with the rise of AI and machine learning in chemistry, researchers use such compounds to train predictive models for molecular properties, addressing common search queries such as "AI-driven compound synthesis" or "computational chemistry tools."
The synthesis and handling of 2-fluoro-4,5-dimethoxyphenylmethanamine involve standard organic reactions, often starting from commercially available precursors like 2-fluoro-4,5-dimethoxybenzaldehyde through reductive amination or other methods. These processes are optimized for yield and purity, with a focus on sustainable practices, such as using catalysts that reduce waste and energy consumption, aligning with global trends in green chemistry. Industries emphasize scalability and cost-effectiveness, making this compound accessible for research and development. Quality control is paramount, with analytical techniques like NMR spectroscopy and mass spectrometry ensuring high purity levels above 98%, which is critical for reproducible results in experiments. Recent user interests include searches for "sustainable synthesis methods" and "high-purity chemical suppliers," indicating a demand for environmentally friendly and reliable sources. This compound's role extends beyond pharmaceuticals to materials science, where it might be used in designing organic electronic devices or sensors, though this is still an emerging area with potential for growth.
Market dynamics for (2-fluoro-4,5-dimethoxyphenyl)methanamine 771584-49-7 show a steady increase in demand, driven by the expanding pharmaceutical and biotechnology sectors. The compound is available from specialized chemical suppliers worldwide, with prices varying based on purity and quantity, typically ranging from $100 to $500 per gram for research-grade material. Regulatory aspects are generally favorable, as it is not classified under restricted categories, but compliance with guidelines like REACH in Europe or TSCA in the U.S. is essential for safe handling and transportation. Future prospects include potential applications in personalized medicine formulations and bioconjugation techniques, where its functional groups allow for attachment to proteins or nanoparticles. Users often search for "chemical market trends 2023" or "innovative amine compounds," reflecting a curiosity about cutting-edge developments. Additionally, with the integration of digital tools, online databases and AI platforms are making it easier for scientists to access data on such compounds, addressing common queries like "chemical property databases" or "AI in chemical research."
In conclusion, (2-fluoro-4,5-dimethoxyphenyl)methanamine CAS 771584-49-7 is a multifaceted compound with significant implications in research and industry. Its unique properties, such as the fluorine substitution and amine functionality, make it a valuable asset in drug development, analytical applications, and beyond. By staying informed on trends like sustainable chemistry and digital innovation, researchers can leverage this compound to address pressing global challenges, from healthcare to environmental sustainability. For those interested in deeper exploration, consulting scientific literature or reputable suppliers is recommended, ensuring safe and effective use in various projects.
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